molecular formula C11H10N2O2 B12979920 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B12979920
M. Wt: 202.21 g/mol
InChI Key: CRCACQOOFXOWDE-UHFFFAOYSA-N
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Description

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde (CAS 852227-92-0) is a benzaldehyde derivative featuring a pyrazole ring connected via a methoxy group at the 3-position of the benzaldehyde core. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol and a purity of ≥97% . The compound is commercially available and serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, including participation in nucleophilic additions, cyclizations, and cross-coupling reactions.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(pyrazol-1-ylmethoxy)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c14-8-10-3-1-4-11(7-10)15-9-13-6-2-5-12-13/h1-8H,9H2

InChI Key

CRCACQOOFXOWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde. One common method involves the reaction of 2-hydroxybenzaldehyde with 1H-pyrazole in the presence of appropriate reagents. The methoxy group is introduced using methanol or dimethyl sulfate.

Reaction Conditions:: The reaction typically occurs under reflux conditions with an acid catalyst. The choice of solvent and reaction temperature may vary depending on the specific synthetic route.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations and drug development.

Chemical Reactions Analysis

Reactivity:: 3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid derivative, while reduction produces the corresponding alcohol.

Scientific Research Applications

3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Research into potential pharmaceutical applications.

    Industry: Its use in fine chemicals and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Positional Isomers
  • 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde (CAS 1006473-70-6):
    • This positional isomer substitutes the pyrazole-methoxy group at the 4-position of the benzaldehyde ring.
    • Molecular formula: C₁₀H₈N₂O (identical to the target compound).
    • Differences in electronic distribution and steric effects may influence reactivity. For instance, the para-substituted derivative could exhibit altered binding affinities in biological systems compared to the meta-substituted target compound .
Heterocyclic Variations
  • 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS 868755-54-8): Replaces the pyrazole ring with a 1,2,4-triazole moiety. Molecular formula: C₉H₇N₃O; molecular weight: 173.17 g/mol.
  • 3-Pyrrolidin-1-ylbenzaldehyde (CAS 857283-89-7): Substitutes the pyrazole with a pyrrolidine ring. Molecular formula: C₁₁H₁₃NO; molecular weight: 175.23 g/mol. The saturated pyrrolidine ring reduces aromaticity, increasing solubility in polar solvents .
Functional Group Additions
  • 3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde (CAS 1006436-08-3): Features a nitro group on the pyrazole ring. Molecular formula: C₁₁H₉N₃O₄; molecular weight: 247.21 g/mol.
  • 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde :
    • Adds a chlorine atom at the 4-position of the benzaldehyde ring.
    • Molecular formula: C₁₀H₇ClN₂O ; molecular weight: 206.63 g/mol .
    • Chlorine increases molecular weight and lipophilicity, which may enhance membrane permeability in drug design but also raises toxicity concerns .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-((1H-Pyrazol-1-yl)methoxy)benzaldehyde C₁₀H₈N₂O 172.18 Not reported High purity (≥97%), meta-substitution
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde C₁₀H₈N₂O 172.18 Not reported Para-substitution, similar reactivity
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde C₉H₇N₃O 173.17 Not reported Triazole enhances H-bonding
3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde C₁₁H₉N₃O₄ 247.21 Not reported Nitro group alters electronics
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 206.63 Not reported Chlorine increases lipophilicity

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